Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C24H26ClNO3 and a molecular weight of 411.933 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of appropriate starting materials followed by esterification. One common method involves the reaction of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow conditions to ensure higher yields and purity. Microwave-assisted synthesis is also a viable method for producing larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or amines in ethanol.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of azido or amino derivatives.
Scientific Research Applications
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of cellular processes. This compound may also interfere with signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but without the heptyl ester group.
Uniqueness
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
CAS No. |
355421-23-7 |
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Molecular Formula |
C24H26ClNO3 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
VOGDXCRZGAJWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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